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molecular formula C8H5BrO2 B1281866 4-Bromophthalaldehyde CAS No. 13209-32-0

4-Bromophthalaldehyde

Cat. No. B1281866
M. Wt: 213.03 g/mol
InChI Key: OJHBLBWMMQBLFD-UHFFFAOYSA-N
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Patent
US07122580B2

Procedure details

A mixture of 4-bromo-benzene-1,2-dicarbaldehyde (0.450 g, 2.137 mmol), diethylamino malonate (0.452 g, 2.137 mmol), and sodium ethoxide (0.218 g, 3.20 mmol) in anhydrous ethanol (15 mL) was refluxed for 4 hr. The solution was cooled to rt and concentrated under reduced pressure. The crude residue was purified by flash column chromatography (silica gel, 0.5% MeOH in CHCl3) to obtain 0.460 g (78%) of the 7-bromo-isoquinoline-3-carboxylic acid ethyl ester which was hydrolyzed according to general procedure C yielding the 0.350 g (85%) of 7-bromo-isoquinoline-3-carboxylic acid as a white solid. LC/MS (m/z): 253 (M+1)+.
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
diethylamino malonate
Quantity
0.452 g
Type
reactant
Reaction Step One
Quantity
0.218 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=O)[C:5]([CH:8]=O)=[CH:6][CH:7]=1.C(O[N:19]([CH2:22][CH3:23])CC)(=O)CC([O-])=O.[O-:24][CH2:25][CH3:26].[Na+].C([OH:30])C>>[CH2:25]([O:24][C:23]([C:22]1[N:19]=[CH:10][C:4]2[C:5]([CH:8]=1)=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=2)=[O:30])[CH3:26] |f:2.3|

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1)C=O)C=O
Name
diethylamino malonate
Quantity
0.452 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)ON(CC)CC
Name
Quantity
0.218 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hr
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography (silica gel, 0.5% MeOH in CHCl3)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CC2=CC(=CC=C2C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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